molecular formula C14H18O6 B032753 Bis(2-methoxyethyl) phthalate CAS No. 117-82-8

Bis(2-methoxyethyl) phthalate

Cat. No. B032753
CAS RN: 117-82-8
M. Wt: 282.29 g/mol
InChI Key: HSUIVCLOAAJSRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalate derivatives, including bis(2-methoxyethyl) phthalate, often involves the acylation of alcohols or phenols with phthalic anhydride or its derivatives. For example, bis(2-ethylhexyl) phthalate, a closely related compound, is synthesized through the reaction of 2-ethylhexanol with phthalic anhydride, showcasing a general approach to phthalate synthesis (Gilsing, Angerer, & Prescher, 2005). This method can be adapted for the synthesis of bis(2-methoxyethyl) phthalate by using 2-methoxyethanol in place of 2-ethylhexanol.

Scientific Research Applications

  • DNA Binding and Photodynamic Therapy (PDT) Agents : Bis(2-methoxyethyl) phthalate is identified as a novel silicon phthalocyanine with efficient DNA binding activity, suggesting its potential as a DNA-targeting agent in photodynamic therapy (Uslan & Sesalan, 2013).

  • Cancer Research : Certain phthalates, like bis(2-ethylhexyl) phthalate, have been found to promote cancer development, migration, invasion, and metastasis in hepatocellular carcinoma cells (Tsai et al., 2015).

  • Neurodegenerative Diseases : Bis(7-acetoxy-2-ethyl-5-methylheptyl) phthalate, a new phthalate derivative from Lonicera quinquelocularis, exhibits acetylcholinesterase and butyrylcholinesterase inhibitory activities, indicating potential applications in neurodegenerative diseases (Khan et al., 2014).

  • Quality Control in Perfumery : A rapid and sensitive gas chromatography-mass spectrometry method has been developed for the quality control of perfumes, including the detection of bis(2-methoxyethyl) phthalate (López‐Nogueroles et al., 2013).

  • Reproductive Health Research : Studies have shown that exposure to certain phthalates like DEHP can impact reproductive health, affecting the maturation and fertilization capabilities of oocytes (Lu et al., 2019).

  • Environmental Monitoring : Phthalate compounds, including bis(2-methoxyethyl) phthalate, are monitored in various environmental matrices. For example, a method for extracting and detecting bis(2-ethylhexyl)phthalate from soil has been developed to monitor residual concentrations in contaminated soil (Ma & Frederick, 1996).

Safety And Hazards

Bis(2-methoxyethyl) phthalate may damage the unborn child and is suspected of damaging fertility . It is moderately toxic by ingestion and intraperitoneal routes . It is mildly toxic by inhalation . It is a skin and eye irritant .

properties

IUPAC Name

bis(2-methoxyethyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3
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InChI Key

HSUIVCLOAAJSRE-UHFFFAOYSA-N
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Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC
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Molecular Formula

C14H18O6
Record name Bis(2-methoxyethyl) phthalate
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DSSTOX Substance ID

DTXSID8025094
Record name Di(2-methoxyethyl) phthalate
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Molecular Weight

282.29 g/mol
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Physical Description

Nearly colorless liquid; [HSDB]
Record name Bis(2-methoxyethyl) phthalate
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Boiling Point

340 °C, BP: 230 deg at 10 mm Hg
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Flash Point

410 °F (210 °C) (Open cup)
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SLIGHTLY SOL IN WATER (0.8%) @ 20 °C, MISCIBLE WITH ABSOLUTE ALC, INSOL IN MINERAL OILS, In water, 8500 mg/L, temperature not specified
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Density

1.1596 g/cu m at 20 °C
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Vapor Pressure

0.000228 [mmHg], VP: 0.01 MM HG AT 20 °C, Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
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Product Name

Bis(2-methoxyethyl) phthalate

Color/Form

Oily liquid, PRACTICALLY COLORLESS, OILY LIQ

CAS RN

117-82-8
Record name Bis(2-methoxyethyl) phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester
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Melting Point

Freezing point: -45 °C
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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